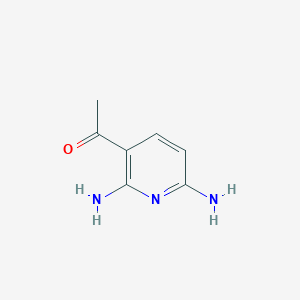

1-(2,6-Diaminopyridin-3-YL)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1393554-95-4 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

1-(2,6-diaminopyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H4,8,9,10) |

InChI Key |

SKKPHFGNXFWFQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 1-(2,6-Diaminopyridin-3-YL)ethanone

Directly attaching an acetyl group to the 2,6-diaminopyridine (B39239) ring system presents a formidable challenge primarily due to the inherent electronic properties of the pyridine (B92270) nucleus. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are generally difficult to perform on pyridine. uiowa.eduyoutube.com The lone pair of electrons on the ring nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., aluminum trichloride), which deactivates the ring toward electrophilic attack by forming a positively charged pyridinium (B92312) salt. youtube.com

However, the presence of two strongly activating amino groups at the 2- and 6-positions significantly alters the reactivity of the pyridine ring. These electron-donating groups increase the electron density of the ring, particularly at the ortho and para positions (C3, C5, and C4, respectively), thereby facilitating electrophilic substitution. In theory, this activation could enable a direct acylation at the C3 position. Despite this theoretical feasibility, specific documented examples of a direct, one-step Friedel-Crafts acylation of 2,6-diaminopyridine to yield the target compound are not prevalent in the literature, likely due to competing N-acylation at the highly nucleophilic amino groups. nih.gov

Alternative strategies for the acylation of pyridine rings involve the use of acyl radicals or the acylation of metalated pyridines, though these are typically employed for less activated systems. youtube.com

Precursor-Based Synthesis Routes

Given the challenges of direct synthesis, routes starting from functionalized precursors are more common and reliable.

2,6-Diaminopyridine is a readily available and widely used chemical intermediate in the synthesis of various pharmaceutical compounds, dyes, and other organic molecules. google.comchemicalbook.com Its utility as a synthon stems from the high reactivity conferred by the two amino substituents. These groups not only activate the ring for electrophilic substitution but also provide sites for further derivatization.

The compound serves as an excellent starting point for building more complex molecules. For instance, it can be used to synthesize derivatives with potential antitumor and antiviral activities. chemicalbook.com In the context of synthesizing this compound, 2,6-diaminopyridine provides the core heterocyclic structure, which can then be functionalized in a subsequent acetylation step.

Table 1: Properties of 2,6-Diaminopyridine

| Property | Value |

|---|---|

| CAS Number | 141-86-6 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Appearance | Solid |

This data is compiled from multiple sources. nih.gov

Acetylation is the key transformation required to introduce the ethanone (B97240) group onto the 2,6-diaminopyridine core. This process involves the formation of a carbon-carbon bond at the C3 position of the pyridine ring. While direct C-acetylation is challenging, a common strategy in organic synthesis is to use protecting groups to control reactivity.

In this case, the amino groups could first be protected to prevent N-acylation, which is a competing and often favored reaction. nih.govnih.gov After protection, a C-acylation reaction could be performed on the activated ring, followed by the removal of the protecting groups to yield the final product. Reagents like acetic anhydride (B1165640) in pyridine are commonly used for O- and N-acetylation, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net For C-acylation, modified Friedel-Crafts conditions or other organometallic-mediated coupling reactions would be necessary.

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce waste, and access novel chemical structures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with higher yields and purer products. nih.govresearchgate.net These advantages are attributed to the efficient and rapid heating of the reaction mixture through dielectric polarization.

While a specific protocol for the microwave-assisted synthesis of this compound is not widely published, the technique is well-suited for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov For example, the Kabachnik-Fields reaction to produce α-aminophosphonates can be completed in as little as 10 minutes at 80°C under microwave conditions. mdpi.com It is highly probable that the acetylation step in the synthesis of the target compound could be significantly optimized using this technology, leading to a faster and more efficient process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of bis-pyrimidine derivatives | 6-15 hours | 10-15 minutes | 10-15% higher | nih.gov |

| Synthesis of 1,2,3-triazole derivatives | 2-4 hours | 5-10 minutes | 10-20% higher | nih.gov |

One-pot procedures are frequently used for the synthesis of complex heterocyclic systems. For example, 2-phenylimidazo[1,2-α]pyridines can be synthesized in a one-pot reaction from acetophenone, a bromine source, and 2-aminopyridine (B139424) with yields ranging from 72% to 89%. nih.gov A hypothetical one-pot synthesis for this compound could involve the in-situ formation of a reactive acetylating agent followed by its reaction with 2,6-diaminopyridine under controlled conditions that favor C-acylation. Such a streamlined process would be highly desirable for the large-scale production of the compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally benign processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green synthetic techniques are applicable to the synthesis of pyridine-based compounds and could be considered for the preparation of this compound. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods.

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and waste generation.

Use of Green Catalysts and Solvents: The replacement of hazardous reagents and solvents with more environmentally friendly alternatives, such as using solid acid catalysts or water as a solvent, is a key aspect of green chemistry.

The following table summarizes a comparison between conventional and a potential green chemistry approach for a generic pyridine synthesis, highlighting the potential benefits.

| Parameter | Conventional Synthesis | Green Chemistry Approach (e.g., Microwave-assisted) |

| Solvent | Often uses volatile organic compounds (VOCs) | Can utilize greener solvents like water or ethanol, or be solvent-free |

| Catalyst | May use stoichiometric amounts of Lewis acids | Can employ reusable solid catalysts |

| Reaction Time | Typically hours to days | Often minutes to a few hours |

| Energy Consumption | High due to prolonged heating | Lower due to localized and efficient heating |

| Yield | Variable | Often improved yields |

| Waste Generation | Can be significant due to multiple steps and use of hazardous materials | Minimized through one-pot procedures and recyclable catalysts |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and sustainable.

Chemical Reactivity and Derivatization

Aminopyridine Functional Group Reactivity

The presence of two amino groups on the electron-deficient pyridine (B92270) ring significantly influences its reactivity. These amine centers can undergo reactions typical of aromatic amines, while also activating the pyridine ring towards certain transformations.

Reactions at Amine Centers

The primary amine groups at the C2 and C6 positions are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation.

Acylation: The amine groups readily react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. For instance, the reaction of 2,6-diaminopyridine (B39239) with rhodamine B acid chloride results in the formation of an amide linkage. This reactivity is a common strategy for incorporating the diaminopyridine scaffold into larger molecular structures.

Alkylation: Alkylated derivatives of 2,6-diaminopyridine can be prepared through reactions with alkyl halides. Symmetrical derivatives are often synthesized by reacting 2,6-dihalopyridines with primary or secondary amines.

Condensation: The most prominent reaction of the amine centers is condensation with carbonyl compounds. This reaction, which leads to the formation of Schiff bases (imines), is discussed in detail in section 3.2.1.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. Unsubstituted pyridine undergoes EAS, such as nitration and sulfonation, only under harsh conditions, with the electrophile typically attacking the C3 (meta) position. This is because the intermediates formed from attack at C2 or C4 place a destabilizing positive charge on the electronegative nitrogen atom.

However, the reactivity and regioselectivity of the pyridine ring in 1-(2,6-diaminopyridin-3-yl)ethanone are modified by the substituents:

Amino Groups (-NH₂): The two amino groups are strong activating groups and are ortho, para-directors. They increase the electron density of the ring through resonance, making it more susceptible to electrophilic attack.

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director due to its electron-withdrawing nature.

The combined effect of these groups makes the C4 and C5 positions the most likely sites for electrophilic attack. The two activating amino groups strongly direct incoming electrophiles to the C4 position (para to the C2-amino group and ortho to the C6-amino group) and the C5 position (meta to the C2-amino group and ortho to the C6-amino group, but also meta to the deactivating acetyl group). To overcome the inherent low reactivity of the pyridine ring, conversion to the corresponding pyridine-N-oxide is a common strategy. The N-oxide is more reactive towards EAS, and the oxygen can be removed after the substitution reaction.

Carbonyl Group Transformations

The acetyl group at the C3 position features a reactive carbonyl center that readily undergoes nucleophilic addition and condensation reactions.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The primary amine groups of this compound are highly reactive towards aldehydes and ketones, leading to the formation of Schiff bases (imines or azomethines). This condensation reaction typically involves refluxing the diaminopyridine with the carbonyl compound, often with an acid catalyst. Both mono- and bis-Schiff bases can be formed, depending on the stoichiometry of the reactants. For example, 2,6-diaminopyridine reacts with salicylaldehyde (B1680747) and cinnamaldehyde to form bis-Schiff bases where both amino groups have condensed.

Conversely, the carbonyl group of the acetyl moiety can also undergo condensation. The reaction of acetylpyridines with aromatic aldehydes, known as the Claisen-Schmidt condensation, is used to synthesize chalcones. Furthermore, complex condensation reactions involving 2-acetylpyridine and benzaldehydes can lead to the formation of cyclohexanol derivatives and terpyridines.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2,6-Diaminopyridine | Salicylaldehyde | Bis-Schiff Base | |

| 2,6-Diaminopyridine | Cinnamaldehyde | Bis-Schiff Base | |

| 2,6-Diaminopyridine | 2-Hydroxy-1-naphthaldehyde | Bis-Schiff Base | |

| 3-Acetylpyridine | Aromatic Aldehydes | Chalcone |

Hydrazone and Oxime Formation

The carbonyl group of this compound is expected to react with hydrazine and its derivatives to form hydrazones, and with hydroxylamine to form oximes. These are standard reactions for aldehydes and ketones.

Hydrazone Formation: The reaction involves the condensation of the acetyl group with hydrazine (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine). This transformation is well-documented for related acetylpyridines. For example, 3-acetylpyridine reacts with cyanoacetylhydrazine to yield the corresponding hydrazide-hydrazone derivative. 2-acetylpyridine also readily forms hydrazones, which are used as ligands in coordination chemistry. The rate of hydrazone formation is influenced by electronic factors, with electron-deficient carbonyls generally reacting faster.

Oxime Formation: Oximes are formed by reacting the ketone with hydroxylamine (H₂N-OH), typically from its hydrochloride salt in the presence of a base. The formation of oximes from various acetylpyridines, such as 4-acetylpyridine (B144475) oxime, is a well-established procedure. These reactions can sometimes produce a mixture of (E) and (Z) isomers. Oximes themselves can be valuable synthetic intermediates for preparing other heterocyclic compounds like pyridines.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Acetylpyridine | Cyanoacetylhydrazine | Hydrazone | |

| 2-Acetylpyridine | Salicyloylhydrazine | Hydrazone | |

| 4-Acetylpyridine | Hydroxylamine | Oxime |

Formation of Coordination Complexes

The pyridine nitrogen and the two exocyclic amino nitrogens in this compound, as well as the imine nitrogens in its Schiff base derivatives, are excellent donor sites for coordination with metal ions.

Schiff bases derived from 2,6-diaminopyridine are versatile polydentate ligands capable of forming stable complexes with a wide range of transition metals, including Cu(II), Co(II), Ni(II), Pd(II), and Zn(II). In these complexes, the ligand typically coordinates to the metal ion through the nitrogen atoms of the imine groups and often another donor atom from the aldehyde precursor, such as a phenolic oxygen.

The resulting metal complexes can exhibit various geometries, such as octahedral or square-planar, depending on the metal ion and the specific ligand structure. For example, Schiff bases from 2,6-diaminopyridine have been used to create binuclear complexes and mixed-ligand systems with other chelators like 2,2'-bipyridine. The coordination chemistry of aminopyridines and their derivatives is an active area of research due to the interesting structural properties and potential applications of the resulting metal complexes.

Chelation Behavior with Transition Metal Ions

The arrangement of the nitrogen atoms in the pyridine ring and the amino groups, along with the oxygen atom of the acetyl group, makes this compound a potential chelating agent for transition metal ions. The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to a metal center, forming coordinate bonds. The stability of the resulting metal complexes would depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent used.

Spectrophotometric studies on similar pyridine derivatives have demonstrated their ability to form stable complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II) researchgate.net. The chelation process can be monitored by observing changes in the UV-Visible absorption spectrum of the ligand upon addition of the metal ion. The formation of a complex is typically indicated by a shift in the absorption maxima. The stoichiometry and stability constants of these complexes can be determined using methods such as the mole ratio method or Job's method of continuous variation researchgate.net. While specific studies on the chelation of this compound are not extensively documented, the presence of the 2-amino-3-acetylpyridine moiety suggests a strong potential for bidentate or tridentate coordination.

| Transition Metal Ion | Potential Coordination Sites | Expected Complex Geometry |

|---|---|---|

| Copper(II) | Pyridine N, Amino N, Acetyl O | Square Planar or Distorted Octahedral |

| Nickel(II) | Pyridine N, Amino N, Acetyl O | Octahedral or Square Planar |

| Cobalt(II) | Pyridine N, Amino N, Acetyl O | Tetrahedral or Octahedral |

| Zinc(II) | Pyridine N, Amino N, Acetyl O | Tetrahedral |

Polydentate Ligand Architectures

The reactivity of the amino and acetyl groups of this compound allows for its elaboration into more complex polydentate ligands. A common strategy is the condensation of the amino groups with aldehydes or ketones to form Schiff base ligands researchgate.netresearchgate.netyu.edu.jonih.govijcce.ac.ir. For instance, reaction with salicylaldehyde would introduce additional coordination sites (hydroxyl and imine nitrogen), transforming the molecule into a ligand capable of forming highly stable complexes with transition metals.

The synthesis of such Schiff base ligands is typically straightforward, often involving refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol. The resulting polydentate ligands can then be used to synthesize a variety of metal complexes with diverse geometries and properties. The characterization of these ligands and their metal complexes is carried out using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction researchgate.netresearchgate.netnih.govijcce.ac.ir.

Macrocyclic Complexation Strategies

The presence of two reactive amino groups makes this compound a suitable building block for the synthesis of macrocyclic ligands. Template synthesis is a powerful method for the construction of these macrocycles, where a metal ion is used to organize the precursor molecules into the correct orientation for cyclization nih.govmdpi.comresearchgate.net.

In a typical template reaction, this compound could be reacted with a dicarbonyl compound in the presence of a metal salt. The metal ion coordinates to the donor atoms of the reactants, bringing the reactive functional groups into proximity and facilitating the ring-closing reaction. This method has been successfully employed for the synthesis of a variety of macrocyclic complexes derived from 2,6-diaminopyridine and various dicarbonyl compounds rsc.org. The resulting macrocyclic complexes can exhibit interesting properties, such as selective ion recognition and catalytic activity.

Heterocyclic Ring Annulation and Fusion Reactions

The functional groups of this compound also serve as handles for the construction of fused heterocyclic systems. The combination of an amino group and a carbonyl group on an aromatic ring is a classic precursor for various annulation reactions.

Synthesis of Fused Pyridine Systems (e.g., 1,8-Naphthyridine Derivatives)

The Friedländer annulation is a well-established method for the synthesis of quinolines and related heterocyclic systems, including 1,8-naphthyridines nih.govresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org. This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the case of this compound, the 2-amino group and the 3-acetyl group provide the necessary functionality for a Friedländer-type reaction.

By reacting this compound with a suitable active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of an acid or base catalyst, it is possible to construct a new pyridine ring fused to the original pyridine ring, leading to the formation of a 1,8-naphthyridine derivative. The specific reaction conditions would determine the nature of the substituents on the newly formed ring.

| Active Methylene Compound | Expected 1,8-Naphthyridine Product | Potential Catalyst |

|---|---|---|

| Diethyl malonate | Ethyl 4-amino-5-methyl-1,8-naphthyridine-3-carboxylate | Piperidine, Acetic Acid |

| Ethyl acetoacetate | 3-Acetyl-4-amino-5-methyl-1,8-naphthyridine | NaOH, KOH |

| Malononitrile | 4-Amino-3-cyano-5-methyl-1,8-naphthyridine | Piperidine |

Incorporation into Multicyclic Scaffolds (e.g., Pyrazolo, Thiazolo Derivatives)

The versatile reactivity of this compound also allows for its incorporation into other multicyclic systems. For instance, the reaction of the amino groups with reagents that can form a five-membered ring is a viable strategy.

Pyrazolo Derivatives: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved by reacting 3-aminopyridine derivatives with compounds that can provide the remaining atoms of the pyrazole ring. For example, reaction of this compound with a hydrazine derivative could potentially lead to the formation of a pyrazolo[3,4-b]pyridine scaffold through a condensation and cyclization sequence nih.govnih.govresearchgate.netsemanticscholar.orgnih.gov.

Thiazolo Derivatives: Similarly, the construction of a thiazole ring fused to the pyridine core, to form thiazolo[4,5-b]pyridine derivatives, is another possibility dmed.org.uanih.gov. This could be achieved through a multi-step sequence starting with the conversion of one of the amino groups into a different functional group that can then react to form the thiazole ring. For example, a Hantzsch-type thiazole synthesis could be envisioned following appropriate functional group manipulations of the starting material mdpi.comresearchgate.net.

Supramolecular Interactions and Assembly

The solid-state structure of this compound and its derivatives is expected to be significantly influenced by supramolecular interactions, particularly hydrogen bonding. The presence of two amino groups (hydrogen bond donors) and the pyridine nitrogen and acetyl oxygen (hydrogen bond acceptors) allows for the formation of extensive hydrogen bonding networks figshare.comnih.govrsc.org.

These hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, chains, or sheets, which in turn dictate the crystal packing. The study of these interactions is crucial for understanding the physical properties of the compound and for the rational design of crystalline materials with desired architectures and properties. Crystal engineering principles can be applied to predict and control the formation of specific hydrogen bonding patterns in the solid state.

Hydrogen Bonding Networks

The presence of two amino groups and a carbonyl group in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. The amino groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors.

In related 2,6-diaminopyridine derivatives, the formation of intermolecular hydrogen bonds has been observed to be a key factor in their crystal packing and molecular assembly. For instance, studies on complexes of substituted 2,6-diaminopyridines have shown the formation of one or two hydrogen bonds, depending on the nature of the substituent and the interacting molecule mdpi.com. The presence of electron-donating or electron-withdrawing groups on the pyridine ring can influence the hydrogen bonding capability of the amino groups mdpi.com. In the case of this compound, the acetyl group, being an electron-withdrawing group, would modulate the hydrogen-donating ability of the adjacent amino groups.

Furthermore, in crystal structures of similar compounds, such as 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, weak intermolecular C—H⋯O hydrogen bonds have been identified, contributing to the formation of supramolecular sheets nih.gov. It is therefore highly probable that this compound also engages in a variety of hydrogen bonding interactions, including N—H⋯N, N—H⋯O, and C—H⋯O, to form complex three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino Group (N-H) | Pyridine Nitrogen (N) | Intermolecular N—H⋯N |

| Amino Group (N-H) | Carbonyl Oxygen (O) | Intermolecular/Intramolecular N—H⋯O |

π-π Stacking Interactions

The pyridine ring in this compound allows for the participation in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions play a crucial role in the stabilization of crystal structures and the formation of self-assembled architectures nih.govmdpi.com.

In a related compound, 2,6-diaminopurine, which also contains a diaminopyrimidine core, strong anti-parallel π-π stacking interactions have been observed in its multicomponent crystals. These interactions were characterized by short inter-centroid and interplanar distances of 3.39 Å and 3.24 Å, respectively mdpi.com. This suggests that the diaminopyridine moiety in this compound is also capable of forming significant π-π stacking interactions.

Table 2: Parameters of π-π Stacking Interactions in a Related Diaminopurine Compound mdpi.com

| Parameter | Value |

|---|---|

| Inter-centroid Distance | 3.39 Å |

| Interplanar Distance | 3.24 Å |

Metal-Ion Induced Self-Assembly

The 2,6-diaminopyridine scaffold is a well-known ligand for a variety of metal ions medchemexpress.com. The two amino groups and the pyridine nitrogen atom can act as coordination sites, allowing the molecule to form stable complexes with metal ions. This property has been exploited to construct various supramolecular structures through metal-ion induced self-assembly nih.govacs.org.

For example, 2,6-diaminopyridine-coupled rhodamine derivatives have been shown to selectively recognize and bind to metal ions such as Fe³⁺ and Al³⁺, leading to changes in their optical properties nih.gov. The coordination of the metal ion induces a conformational change in the molecule, which is the basis for its sensing capabilities. Similarly, macrocyclic complexes of transition metals have been synthesized through the condensation of 2,6-diaminopyridine with other organic molecules in the presence of metal ions asianpubs.org.

Given these precedents, this compound is expected to act as a versatile ligand for metal ions. The coordination of metal ions to the diaminopyridine moiety can be used as a driving force to direct the self-assembly of the molecule into discrete coordination complexes or extended coordination polymers. The specific outcome of the self-assembly process would depend on the coordination preference of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Table 3: Metal Ions Known to Interact with 2,6-Diaminopyridine Derivatives

| Metal Ion | Type of Complex/Assembly | Reference |

|---|---|---|

| Fe³⁺, Al³⁺ | Selective fluorescent and colorimetric sensors | nih.gov |

| Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Macrocyclic complexes | asianpubs.org |

| Cu(II), Ni(II) | Square planar coordination spheres | nih.gov |

Charge-Transfer Complex Formation

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor molecule. The diaminopyridine moiety, with its electron-rich amino groups, can act as an effective electron donor. Studies on other diaminopyridine isomers, such as 3,4-diaminopyridine (amifampridine), have demonstrated their ability to form charge-transfer complexes with various electron acceptors mdpi.commdpi.com.

In these complexes, the diaminopyridine derivative donates electron density from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. This interaction results in the formation of a new absorption band in the visible region of the electronic spectrum, which is characteristic of charge-transfer complexes mdpi.com.

Although specific studies on the charge-transfer complex formation of this compound are not available, its chemical structure suggests that it should be capable of acting as an electron donor. The presence of the electron-withdrawing acetyl group may slightly reduce its donor capacity compared to unsubstituted 2,6-diaminopyridine. However, it is expected to form charge-transfer complexes with suitable electron acceptors, such as quinones or nitroaromatic compounds. The formation and stability of these complexes would be influenced by the solvent polarity and the electronic properties of the acceptor molecule.

Table 4: Characteristics of Charge-Transfer Complexes with a Diaminopyridine Core

| Electron Donor | Electron Acceptor | Key Observation | Reference |

|---|---|---|---|

| Amifampridine (3,4-diaminopyridine) | DDQ, TCNE | Formation of new absorption bands in the visible region | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon framework and proton environments within a molecule.

Elucidation of Molecular Connectivity and Isomerism

Analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of 1-(2,6-diaminopyridin-3-yl)ethanone. The substitution pattern on the pyridine (B92270) ring is a key determinant of the observed chemical shifts and coupling constants. For comparison, the related compound 1-(2-aminopyridin-3-yl)ethanone shows distinct signals that help in assigning the protons and carbons of the target molecule. apolloscientific.co.ukbldpharm.comsigmaaldrich.com The presence of two amino groups and an acetyl group on the pyridine ring of this compound will significantly influence the electron distribution and, consequently, the magnetic environment of each nucleus.

The acetyl group introduces a characteristic singlet in the ¹H NMR spectrum for the methyl protons and a downfield quartet in the ¹³C NMR spectrum for the carbonyl carbon. The protons of the two amino groups would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration. The aromatic protons on the pyridine ring will exhibit splitting patterns (doublets or multiplets) that are dictated by their coupling with adjacent protons, allowing for unambiguous assignment of their positions.

Isomerism can be readily distinguished using NMR. For instance, the isomeric compound 1-(3,5-diaminopyridin-2-yl)ethanone (B14852229) would present a different set of chemical shifts and coupling patterns for the aromatic protons due to the altered substitution on the pyridine ring. nmrdb.org

Advanced NMR Techniques (e.g., 2D NMR, APT NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. nih.gov In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups typically show positive peaks, while methyl (CH₃) and methine (CH) groups exhibit negative peaks (or vice versa depending on the spectrometer setup). This technique would be instrumental in confirming the presence and type of each carbon atom in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | 2.4 - 2.6 | s |

| NH₂ (C2) | 5.0 - 6.0 | br s |

| NH₂ (C6) | 5.0 - 6.0 | br s |

| H-4 | 7.5 - 7.7 | d |

| H-5 | 6.0 - 6.2 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl) | 25 - 30 |

| C=O (acetyl) | 195 - 205 |

| C-2 | 158 - 162 |

| C-3 | 110 - 115 |

| C-4 | 138 - 142 |

| C-5 | 105 - 110 |

| C-6 | 158 - 162 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

Identification of Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by the vibrational frequencies of its key functional groups. The two primary amine (NH₂) groups will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected to appear around 1600-1650 cm⁻¹. researchgate.net

The acetyl group will exhibit a strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹, characteristic of an aryl ketone. The C-H stretching and bending vibrations of the methyl group will also be present. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| N-H (amine) | Bending | 1600 - 1650 |

| C=O (ketone) | Stretching | 1650 - 1680 |

| C-N (aromatic) | Stretching | 1300 - 1400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Analysis of Intermolecular Interactions via Vibrational Modes

The presence of two amino groups and a carbonyl group allows for the formation of intermolecular hydrogen bonds. These interactions can cause a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands in the IR spectrum. The extent of this shifting and broadening can provide insights into the strength and nature of the hydrogen bonding network in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic nature of the substituted pyridine ring. The parent 2,6-diaminopyridine (B39239) exhibits absorption maxima that are shifted by the introduction of the acetyl group. researchgate.net

The presence of the amino groups, which are strong electron-donating groups, and the acetyl group, an electron-withdrawing group, will lead to intramolecular charge transfer transitions. These transitions, typically π → π* and n → π*, will result in characteristic absorption bands in the UV-Vis region. The exact position of the absorption maxima (λ_max) will be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In general, polar solvents can stabilize the excited state, leading to a red shift (a shift to longer wavelengths) of the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 250 - 280 |

| n → π* | 320 - 360 |

Note: These are estimated values and will be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

The molecular weight of a compound is a fundamental piece of information obtained from a mass spectrum. For this compound, the nominal molecular weight can be calculated from its chemical formula (C₇H₉N₃O). The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. The pattern of fragmentation is influenced by the stability of the resulting fragment ions. In the case of this compound, common fragmentation pathways would likely involve the loss of the acetyl group or parts of it, as well as fragmentation of the pyridine ring. The NIST Chemistry WebBook provides extensive mass spectral data for various organic compounds, which can serve as a reference for interpreting fragmentation patterns. nist.govnist.gov

Interactive Table: Fragmentation Data for Related Compounds

| Compound | Molecular Weight (g/mol) | Key Fragment Ions (m/z) |

|---|---|---|

| 1-(6-Bromopyridin-3-yl)ethanone | 200.03 | Not specified |

| 1-(6-Iodopyridin-3-yl)ethan-1-one | 247.03 | Not specified |

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For instance, in a study of 2,6-diaminopyridine derivatives, HRMS was used to confirm the identity of a synthesized compound. The observed mass was 356.1655, which was in close agreement with the calculated mass of 356.1649 for the protonated molecule (M+H)+. google.com This level of accuracy provides strong evidence for the proposed molecular formula.

X-ray Diffraction (XRD) Studies

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid.

While the specific single-crystal X-ray structure of this compound is not detailed in the provided search results, the methodology is well-established. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. nih.govuchicago.edu The crystal structure of related aminopyridine derivatives has been studied, revealing the formation of hydrogen-bonded networks. researchgate.net For example, the crystal structure of a compound derived from 2,6-pyridinediamine showed the formation of a self-assembling system with dicationic and dianionic units connected through hydrogen bonding and ion-pairing. researchgate.net Similarly, studies on 5-arylimino-1,3,4-thiadiazole derivatives have used single-crystal X-ray diffraction to unambiguously determine their molecular structure and stereochemistry. mdpi.com

Powder X-ray diffraction (PXRD) is another useful technique that can confirm the crystalline nature of a bulk sample and check for the presence of different polymorphic forms. mdpi.com

Crystal Packing and Lattice Interactions

Specific crystal structure data for this compound is not currently published. However, the molecular structure, featuring two primary amine groups (-NH2), a pyridine ring nitrogen, and a carbonyl group (C=O) on the acetyl substituent, suggests a high potential for extensive hydrogen bonding.

In the solid state, it is anticipated that the molecules would engage in a variety of intermolecular interactions. The primary amine groups are strong hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen are effective hydrogen bond acceptors. This would likely lead to the formation of robust supramolecular networks.

The interplay between these hydrogen bond donors and acceptors would be the primary determinant of the crystal packing. The formation of dimers, chains, or sheets is highly probable, driven by the energetically favorable hydrogen bonds.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds, particularly those capable of forming strong directional interactions like hydrogen bonds. Given the multiple hydrogen bond donor and acceptor sites in this compound, the potential for polymorphism is significant. Different arrangements of the hydrogen-bonding network could result in distinct crystal packings with varying thermodynamic stabilities.

Each potential polymorph would exhibit unique solid-state characteristics, including differences in:

Melting point

Solubility

Density

Spectroscopic signatures (e.g., IR, Raman, solid-state NMR)

The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would influence which polymorphic form is obtained. To date, no specific studies identifying or characterizing polymorphs of this compound have been reported.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA)

While specific TGA data for this compound is not available, a general profile can be anticipated based on its structure. A TGA experiment measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures corresponding to its decomposition. The onset temperature of decomposition would provide an indication of its thermal stability. The presence of the stable pyridine ring and the potential for strong intermolecular hydrogen bonding might impart a relatively high thermal stability compared to similar non-aromatic or less functionalized compounds.

Interactive Data Table: Anticipated TGA Events for this compound

| Temperature Range | Anticipated Event | Expected Mass Loss | Notes |

| < 150°C | Loss of residual solvent/moisture | Variable, typically small | This step would only be present if the sample is not perfectly dry or is a solvate. |

| > 200°C | Onset of Thermal Decomposition | Significant | The exact temperature would define the upper limit of the compound's thermal stability. |

| 200°C - 500°C | Multi-step Decomposition | Stepwise or continuous | The decomposition may occur in several stages, corresponding to the loss of the acetyl group and subsequent breakdown of the diaminopyridine ring. |

| > 500°C | Formation of Char Residue | --- | A certain percentage of non-volatile carbonaceous material may remain at the end of the analysis in an inert atmosphere. |

Differential Thermogravimetry (DTG)

Differential thermogravimetry is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change versus temperature, with peaks indicating the temperatures at which the maximum rates of mass loss occur.

For this compound, the DTG curve would be expected to show distinct peaks corresponding to the decomposition steps observed in the TGA thermogram. The temperature at the apex of each DTG peak (Tmax) represents the point of the most rapid decomposition for that particular stage. If the decomposition process involves multiple, overlapping steps, the DTG curve would be more complex and could be deconvoluted to identify the individual thermal events. The shape and number of peaks in the DTG curve would provide more detailed insight into the kinetics and mechanism of the compound's thermal degradation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. nih.gov These methods provide a foundational understanding of a molecule's geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of many-body systems. researchgate.net It is widely applied for the geometry optimization of molecules to find their most stable three-dimensional conformation (lowest energy state). scielo.brresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For 1-(2,6-Diaminopyridin-3-YL)ethanone, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G, would yield precise information on bond lengths, bond angles, and dihedral angles. scielo.brnih.gov The optimized geometry is crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the pyridine (B92270) ring and the orientation of the acetyl and amino substituents would be determined.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar chemical structures, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C=O (Acetyl) | ~1.23 |

| C-C (Ring-Acetyl) | ~1.50 | |

| C-N (Amino) | ~1.37 | |

| C-N (Pyridine Ring) | ~1.34 | |

| Bond Angle (°) | C-C-O (Acetyl) | ~121° |

| C-C-C (Ring) | ~118° | |

| H-N-H (Amino) | ~112° |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify reactivity. nih.govnih.gov For this compound, the amino groups would be expected to significantly contribute to the HOMO, indicating these sites are prone to electrophilic attack, while the acetyl group and the pyridine ring would likely dominate the LUMO.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table presents hypothetical data, as specific published calculations for this compound are unavailable.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Electronegativity | χ | (I+A)/2 | 3.55 |

| Chemical Hardness | η | (I-A)/2 | 2.30 |

| Electrophilicity Index | ω | χ²/2η | 2.74 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential value, providing a guide to where the molecule is likely to interact with other species.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atoms of the amino groups and the pyridine ring.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are favorable for nucleophilic attack. These would primarily be located around the hydrogen atoms of the amino groups.

Green regions represent neutral or zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions, including hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules and their complexes.

Conformational Analysis

The presence of rotatable single bonds in this compound, such as the bond connecting the acetyl group to the pyridine ring, allows for multiple spatial arrangements or conformations. Conformational analysis via MD simulations explores these different possibilities to identify the most stable and populated conformers in various environments (e.g., in a vacuum or in a solvent). nih.gov Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Ligand-Receptor Interaction Dynamics

A primary application of MD simulations in medicinal chemistry is to study the dynamic interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme receptor. researchgate.net Given that related 3-acyl-2,6-diaminopyridine structures have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), it is plausible to hypothesize this compound as a potential CDK inhibitor. nih.gov

An MD simulation would typically begin by docking the ligand into the active site of the target protein. The resulting complex is then simulated for an extended period (nanoseconds to microseconds). The simulation trajectory reveals:

Binding Stability: Whether the ligand remains stably bound in the active site, often measured by the root-mean-square deviation (RMSD) of the ligand's position over time. mdpi.com

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. mdpi.com

Conformational Changes: How the ligand and the protein adapt their conformations upon binding. scielo.br

Table 3: Potential Intermolecular Interactions between this compound and a Kinase Active Site (Illustrative) This table hypothesizes the types of interactions that would be analyzed in an MD simulation with a target like a Cyclin-Dependent Kinase.

| Type of Interaction | Ligand Group Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Amino (-NH₂) groups | Aspartate, Glutamate, Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Pyridine Nitrogen | Lysine, Arginine, Serine, Backbone N-H |

| Hydrophobic Interaction | Pyridine Ring, Acetyl Methyl Group | Leucine, Valine, Isoleucine, Phenylalanine |

Such simulations are invaluable for understanding the molecular basis of a drug's mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Intermolecular Interaction Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. Computational chemistry offers powerful tools to dissect and quantify these forces, providing insights into the stability and properties of the crystal lattice.

Hirshfeld Surface Analysis and Fingerprint Plots

For aminopyridine derivatives, Hirshfeld surface analyses consistently reveal the significant role of hydrogen bonding and van der Waals forces in crystal packing. nih.govresearchgate.netrasayanjournal.co.innih.gov In the case of this compound, the primary amino groups and the carbonyl oxygen are expected to be key participants in hydrogen bonding. Specifically, N-H···N and N-H···O interactions are anticipated to be prominent features. researchgate.netrasayanjournal.co.in

Studies on related compounds show that H···H, C···H/H···C, and O···H/H···O contacts are major contributors to the Hirshfeld surface. iucr.orgnih.gov For instance, in 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (1/1), H···H contacts account for 36.6% of the Hirshfeld surface, followed by C···H/H···C (20.4%), S···H/H···S (19.7%), and N···H/H···N (13.4%). nih.gov A similar distribution of contacts would be expected for this compound, with the addition of significant O···H/H···O interactions due to the acetyl group.

Interactive Data Table: Expected Contributions to Hirshfeld Surface for this compound (Hypothetical)

| Interaction Type | Expected Contribution (%) | Key Functional Groups Involved |

| H···H | 30-40 | Aromatic and methyl hydrogens |

| O···H/H···O | 20-30 | Carbonyl oxygen and amino hydrogens |

| C···H/H···C | 15-25 | Aromatic rings and methyl group |

| N···H/H···N | 10-20 | Amino groups and pyridine nitrogen |

| C···C | 5-10 | Aromatic ring stacking |

| N···C/C···N | <5 | Amino groups and aromatic carbons |

Energy Frameworks (Electrostatic, Dispersion, and Total Energy Contributions)

Energy framework analysis provides a quantitative insight into the strength and nature of intermolecular interactions by calculating the electrostatic, dispersion, and total interaction energies between molecular pairs in a crystal. This method helps to visualize the packing arrangement and understand the dominant forces responsible for the stability of the crystal structure.

In studies of aminopyridine derivatives, it has been observed that electrostatic interactions are often the dominant contributor to the total interaction energy. researchgate.netrasayanjournal.co.in However, dispersion forces also play a crucial role, particularly in systems with aromatic rings where π-π stacking can occur. iucr.org For this compound, the polar amino and carbonyl groups are expected to lead to strong electrostatic interactions. The pyridine ring will also contribute to dispersion forces through potential π-π stacking with neighboring molecules.

Interactive Data Table: Hypothetical Energy Framework Contributions for this compound

| Energy Component | Expected Relative Contribution | Description |

| Electrostatic Energy | High | Arises from the interaction between the permanent charge distributions of the molecules, driven by the polar amino and carbonyl groups. |

| Dispersion Energy | Moderate to High | Stems from instantaneous fluctuations in electron density, significant due to the presence of the aromatic pyridine ring. |

| Total Energy | - | The sum of electrostatic and dispersion energies, indicating the overall stability of the molecular packing. |

Hydrogen Bond Strength and Directionality

Hydrogen bonds are highly directional and play a critical role in determining the supramolecular architecture of crystalline solids. Computational methods can be used to predict the geometry, strength, and directionality of these interactions.

For this compound, the two primary amino groups and the pyridine nitrogen can act as hydrogen bond acceptors, while the hydrogens of the amino groups can act as donors. The carbonyl oxygen of the acetyl group is also a strong hydrogen bond acceptor. This multiplicity of hydrogen bonding sites suggests the potential for the formation of complex and robust three-dimensional networks.

Theoretical studies on 2-aminopyridine (B139424) and its derivatives have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov The analysis of hydrogen bonding in related silylated 2-aminopyrimidines reveals consistent N-H···N bridging motifs that dictate the solid-state structures. mdpi.com It is highly probable that similar strong and directional N-H···N and N-H···O hydrogen bonds would be the primary organizing forces in the crystal structure of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. The synthesis of this compound likely involves the acylation of 2,6-diaminopyridine (B39239).

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used in SAR to build predictive models and to guide the design of new molecules with enhanced activity.

For aminopyridine derivatives, SAR studies have been conducted for various biological targets. acs.orgnih.gov These studies often involve the systematic modification of the aminopyridine scaffold and the evaluation of the resulting changes in activity. Computational SAR studies for this compound could involve docking simulations to predict its binding affinity to a specific biological target. By modifying the functional groups on the pyridine ring (e.g., the amino and acetyl groups) and calculating the corresponding changes in binding energy, a computational SAR model could be developed. This model could then be used to prioritize the synthesis of new derivatives with potentially improved biological activity.

Research on Functional Applications in Chemical Sciences

Role as Ligands in Coordination and Organometallic Chemistry

The rich coordination chemistry of pyridine (B92270) and its derivatives is a well-established field. The nitrogen atom of the pyridine ring, along with other functional groups, can readily coordinate with a wide range of metal ions. The specific arrangement of amino and acetyl groups in 1-(2,6-diaminopyridin-3-yl)ethanone makes it a particularly interesting candidate for the development of novel metal complexes and catalysts.

Design of Novel Metal Complexes

The molecular architecture of this compound, with its multiple nitrogen and oxygen donor sites, allows it to function as a multidentate ligand. This capability enables the formation of stable chelate rings with metal ions, leading to the design of structurally diverse and thermodynamically stable metal complexes.

One common strategy for designing such complexes involves the reaction of the diamino-functionalized pyridine core with aldehydes or ketones to form Schiff base ligands. For instance, Schiff bases derived from the related compound 2,6-diaminopyridine (B39239) and aldehydes like salicylaldehyde (B1680747) or o-vanillin have been successfully synthesized and used to form complexes with zinc(II) and cadmium(II). researchgate.net These complexes have demonstrated the versatility of the diaminopyridine scaffold in coordinating with metals. It is anticipated that this compound could similarly be used to create novel Schiff base ligands, where the acetyl group could be further modified or participate in coordination.

The presence of two amino groups and a carbonyl group offers several potential coordination modes. The ligand could coordinate to a metal center through the pyridine nitrogen and one or both amino groups. The carbonyl oxygen of the acetyl group also presents another potential coordination site. This versatility allows for the formation of complexes with various geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. Research on related amino-pyridine ligand scaffolds has shown their widespread use in base metal catalysis. nsf.gov

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. Characterization of the resulting complexes would rely on techniques such as single-crystal X-ray diffraction, FTIR, and UV-Vis spectroscopy to confirm the coordination mode and geometry.

Catalytic Applications (e.g., redox processes)

Metal complexes derived from pyridine-based ligands are well-known for their catalytic activity in a variety of chemical transformations. The electronic properties of the ligand, such as the electron-donating or electron-withdrawing nature of its substituents, can significantly influence the catalytic performance of the metal center.

Complexes of structurally similar ligands have shown promise in several catalytic applications. For example, chromium(III) and cobalt(II) complexes incorporating 4-acetylpyridine (B144475) have been used as precatalysts in the oligomerization of olefins. mdpi.com This suggests that complexes of this compound could also exhibit catalytic activity in polymerization and oligomerization reactions. The amino groups on the pyridine ring of the target compound would further modify the electronic environment of the metal center, potentially enhancing catalytic performance.

Furthermore, copper(II) complexes with pyridine-2,6-diimine ligands have been studied as mimics for the active sites of copper-containing redox enzymes like catechol oxidase. tandfonline.com These complexes have shown activity in the aerobic oxidation of polyphenols, with their effectiveness being tuned by the substituents on the ligand. Given the structural similarities, metal complexes of this compound could potentially be explored for similar biomimetic redox catalysis.

The table below summarizes the catalytic activity of some complexes with related pyridine-based ligands, illustrating the potential for catalytic applications.

| Precatalyst | Activator | Substrate | Catalytic Activity (g·mmol⁻¹·h⁻¹) |

| Cobalt(II) complex with nitrilotriacetate and 4-acetylpyridine | MMAO | 2-chloro-2-propen-1-ol | 972.45 mdpi.com |

| Cobalt(II) complex with nitrilotriacetate and 4-acetylpyridine | MMAO | 2-propen-1-ol | 1678.24 mdpi.com |

| Chromium(III) complex with dipicolinate and 4-acetylpyridine | MMAO | 2-chloro-2-propen-1-ol | 1476.35 mdpi.com |

| Chromium(III) complex with dipicolinate and 4-acetylpyridine | MMAO | 2-propen-1-ol | 835.36 mdpi.com |

This table presents data for complexes of 4-acetylpyridine, a structurally related compound, to illustrate potential catalytic applications.

Building Blocks for Advanced Materials

The functional groups present in this compound also make it a valuable building block for the synthesis of advanced organic materials. The diamino functionality, in particular, allows for its incorporation into polymeric structures, while the conjugated pyridine system is of interest for electronic and optical materials.

Polymers and Polymeric Composites

The two primary amine groups on this compound allow it to act as a monomer in polymerization reactions. For example, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the pyridine ring into the polymer backbone, which could impart specific thermal and mechanical properties.

Furthermore, the amino groups can react with aldehydes to form poly(Schiff base)s or polyimines. These polymers are known for their interesting thermal stability and potential applications in various fields. The presence of the acetyl group offers a site for further post-polymerization modification, allowing for the tuning of the polymer's properties. The amino-pyridine scaffold has been utilized in the development of iron(II) complexes that catalyze atom transfer radical polymerization (ATRP), highlighting the role of such structures in polymer synthesis. nsf.gov

Organic Semiconductor Research

Nitrogen-containing heterocyclic compounds are of significant interest in the field of organic electronics. The pyridine ring, being an electron-deficient aromatic system, can be a useful component in organic semiconductors. While specific research on this compound in this area is not widely published, its structure suggests potential.

The incorporation of this molecule into larger conjugated systems, either through polymerization or by its use as a ligand in metal complexes, could lead to materials with interesting electronic properties. The amino groups can act as electron donors, while the acetyl group and the pyridine ring are electron-withdrawing. This intramolecular charge-transfer character is a desirable feature for nonlinear optical materials and can influence the charge transport properties in organic semiconductors.

Pigments and Dyes Research

The development of new pigments and dyes often relies on the synthesis of molecules with specific chromophoric systems. The structure of this compound contains the basic elements of a chromophore. The combination of electron-donating amino groups and an electron-withdrawing acetyl group on the aromatic pyridine ring can give rise to color.

The optical properties can be further tuned by chemical modification. For example, diazotization of the amino groups followed by coupling with other aromatic compounds is a classic method for producing azo dyes. The color of these dyes would depend on the extent of the resulting conjugated system. Additionally, the formation of metal complexes with this ligand can lead to intensely colored compounds, as the coordination to a metal ion often influences the electronic transitions within the molecule.

Intermediates in Fine Chemical Synthesis

The utility of this compound as a key intermediate is evident in its application in the synthesis of high-value, specialized chemical compounds.

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates, particularly those based on the 2,6-diaminopyridine scaffold. This structural motif is present in a number of compounds investigated for their therapeutic potential. For instance, the synthesis of novel 2,6-diamino-3-acylpyridines, designed as inhibitors of cyclin-dependent kinases (CDKs), utilizes this compound as a starting material. nih.gov The development of these inhibitors is significant in the field of oncology, as CDKs are key regulators of the cell cycle and are often dysregulated in cancer cells. ed.ac.uk The synthesis of these complex molecules often involves a series of chemical transformations, where the diaminopyridine core provided by this compound is crucial for the final biological activity of the molecule. nih.govresearchgate.net

The compound also serves as a foundational element in the creation of inhibitors for other kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is a target in the treatment of acute myeloid leukemia. researchgate.net Furthermore, its structural framework is relevant in the design of inhibitors for Aurora kinases, which are also implicated in cancer. nih.gov The ability to use this compound to generate a library of derivatives allows for the exploration of structure-activity relationships, a key process in drug discovery. nih.govrsc.org

Beyond its role in pharmaceutical synthesis, this compound and its derivatives have been explored for their utility as chemical probes and reagents. The 2,6-diaminopyridine structure, for example, has been used as a fluorescent probe for the detection of transition metal ions. researchgate.net The amino groups on the pyridine ring can coordinate with metal ions, leading to changes in the compound's spectroscopic properties, which can be used for detection and quantification. researchgate.net

In a different application, a derivative of 2,6-diaminopyridine was used as a template molecule in the creation of a molecularly imprinted polymer for the electrochemical detection of diaminopyridine derivatives in hair dyes. nih.gov This demonstrates the potential of this chemical scaffold in the development of selective analytical methods. Additionally, an electrophilic chemical probe, 2A3, which is used for RNA structure analysis, contains a 2-aminopyridine (B139424) moiety, highlighting the relevance of this structural class in the development of tools for chemical biology. rndsystems.com

Exploration of Biological Mechanisms

The biological activity of compounds derived from this compound has been the subject of various in vitro studies to elucidate their mechanisms of action at a molecular level. These investigations have provided insights into their potential as modulators of key biological pathways.

Derivatives of this compound have been synthesized and evaluated as inhibitors of several important enzyme families.

Cyclin-Dependent Kinases (CDKs): A series of 2,6-diamino-3-acylpyridines, synthesized from this compound, have demonstrated inhibitory activity against CDK1 and CDK2. nih.gov These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. nih.gov

Sphingosine (B13886) Kinases: While direct inhibition of sphingosine kinases by this compound itself is not prominently documented, the broader class of kinase inhibitors often shows cross-reactivity. The development of various kinase inhibitors based on similar scaffolds suggests that derivatives could potentially be designed to target this enzyme family. ed.ac.ukrsc.org

CYP2E1: The inhibition of cytochrome P450 enzymes, such as CYP2E1, is an important consideration in drug development to avoid drug-drug interactions. While specific studies on the direct inhibition of CYP2E1 by this compound are not widely available, the evaluation of CYP inhibition is a standard part of the preclinical assessment of new chemical entities. rsc.org For example, a study on diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors included an evaluation of their inhibitory activity on various CYP isoforms. rsc.org

The antiproliferative effects of compounds derived from this compound have been investigated in various cancer cell lines.

A study on 2,6-diamino-3-acylpyridines showed that these compounds inhibit cellular proliferation in HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) tumor cells. nih.gov The mechanism of this antiproliferative activity is linked to their ability to inhibit CDKs, leading to a halt in cell division. nih.gov

Other studies on related pyridine and pyrimidine (B1678525) derivatives have also demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines. nih.govnih.govmdpi.com For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed good activity against several cancer cell lines. nih.gov Similarly, novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines displayed pronounced antiproliferative activity. mdpi.com The mechanism of action for some of these compounds involves inducing cell cycle arrest, as demonstrated by the accumulation of cells in the G2/M phase. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 2,6-Diamino-3-acylpyridines | HeLa, HCT116, A375 | Inhibition of cellular proliferation | nih.gov |

| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Antiproliferative effect | nih.gov |

| 4-Phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido- [2',3':3,4]pyrazolo[1,5-a]pyrimidine | Human bladder cancer cell line HCV29T and others | Cytotoxic properties | nih.gov |

| 2,6-Diphenyl substituted imidazo[4,5-b]pyridines | LN-229, Capan-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, Z-138 | Pronounced antiproliferative activity | mdpi.com |

The 2,6-diaminopyridine scaffold is also a component of molecules investigated for their antimicrobial properties. Although direct studies on the antimicrobial activity of this compound are limited, research on related diaminopyridine and other nitrogen-containing heterocyclic derivatives has shown promising results.

For example, a series of new 1,2-bis-(2-(N-arylimino)-1,3-thiazolidin-3-yl)ethane derivatives were synthesized and showed high antibacterial and antifungal activities against several microorganisms. nih.gov The development of hybrid molecules containing azine rings, such as pyridine, is a recognized strategy in the search for new antimicrobial agents to combat drug resistance. nih.gov The structural diversity that can be generated from precursors like this compound makes it a valuable starting point for the synthesis of novel compounds with potential antimicrobial applications.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

The synthesis of polysubstituted aminopyridines is an area of continuous innovation, moving towards more efficient, safer, and environmentally friendly strategies. patsnap.com Future research on the synthesis of 1-(2,6-Diaminopyridin-3-YL)ethanone could explore several cutting-edge methodologies to overcome the limitations of classical approaches, which may involve harsh conditions or low yields. thieme-connect.com

Promising emerging methods include:

Multicomponent Reactions (MCRs): MCRs offer a powerful route to construct complex molecules like substituted 2-aminopyridines in a single step from simple precursors. researchgate.netnih.gov Developing a one-pot reaction using enaminones or similar key precursors under solvent-free or mild conditions could provide a rapid and efficient pathway to this compound and its derivatives. nih.gov

Advanced Catalytic Systems: Copper-catalyzed amination reactions using aqueous ammonia (B1221849) have proven effective for synthesizing aminopyridine derivatives under mild conditions. researchgate.net This approach could be adapted for the target compound, offering an alternative to traditional methods. Furthermore, the use of novel palladium-based complexes with N-heterocyclic carbene (NHC) ligands has shown success in creating functionalized 2-aminopyridines and could be another fruitful area of investigation. rsc.org

Novel Activating Reagents: Recent studies have utilized bench-stable 2-halopyridinium ketene (B1206846) hemiaminals as reagents for SNAr displacement. thieme-connect.com This method activates the pyridine (B92270) ring, allowing reactions to proceed under mild conditions without the need for strong bases or transition metals, which can simplify purification. thieme-connect.com Applying this strategy could lead to a more streamlined and scalable synthesis of the target molecule.

| Methodology | Potential Advantages for Synthesizing this compound | Key Reference Type |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, rapid access to derivatives. researchgate.netnih.gov | Synthetic Chemistry |

| Copper-Catalyzed Amination | Use of inexpensive catalysts, mild reaction conditions, good functional group tolerance. researchgate.net | Catalysis |

| Novel Activating Reagents | Avoidance of harsh bases and transition metals, simplified purification, mild conditions. thieme-connect.com | Organic Synthesis |

Advanced Spectroscopic and Structural Probes

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. While standard techniques like FTIR, 1H NMR, and 13C NMR are foundational nih.gov, advanced spectroscopic and structural methods can provide deeper insights.

Future research should employ:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and elucidating the precise connectivity of the molecule, which is critical for confirming its structure. numberanalytics.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns, in the solid state. This data is essential for understanding its physical properties and for computational modeling.

Advanced Fluorescence Spectroscopy: Certain aminopyridine derivatives exhibit interesting photophysical properties, including aggregation-induced emission enhancement (AIEE). beilstein-journals.org It would be valuable to investigate whether this compound or its derivatives possess fluorescent properties. Techniques like time-resolved fluorescence spectroscopy could probe the excited-state dynamics. Fluorescent probes are powerful tools in biology and materials science due to their high sensitivity and potential for bioimaging. nih.gov